molecular formula C19H23N3O3S B2687823 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1172719-01-5

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2687823
CAS No.: 1172719-01-5
M. Wt: 373.47
InChI Key: FGXFHRKXHOUWNC-UHFFFAOYSA-N
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Description

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzoxazepine-based compound is provided as a high-purity material to ensure reliable and reproducible results in biological assays. Its molecular structure, featuring a fused benzoxazepine core and a thiophene-containing urea sidechain, is designed for exploration in various biochemical pathways. Compounds with similar heterocyclic architectures are frequently investigated for their potential to interact with key enzymes and cellular receptors . Researchers can utilize this chemical in foundational studies, including high-throughput screening, target identification, and structure-activity relationship (SAR) analysis. Its unique scaffold makes it a valuable candidate for developing novel probes in oncology and neuroscience research. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-22-15-8-7-13(10-16(15)25-12-19(2,3)17(22)23)21-18(24)20-11-14-6-5-9-26-14/h5-10H,4,11-12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXFHRKXHOUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the thiophene ring and the urea group. Common reagents and conditions used in these steps include:

    Benzoxazepine Core Formation: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Thiophene Ring Introduction: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.

    Urea Group Addition: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the benzoxazepine core has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of benzoxazepines can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death .
  • Antimicrobial Properties : The presence of thiophene rings in the compound structure is known to enhance antimicrobial activity. Compounds containing thiophene derivatives have been reported to exhibit significant antibacterial and antifungal activities against various pathogens . This makes the compound a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : Benzoxazepines have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The unique structure of this compound may allow it to interact with neurotransmitter systems or inhibit neuroinflammatory pathways, thus offering potential therapeutic benefits in conditions like Alzheimer's disease .

Synthesis and Structural Studies

The synthesis of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-y) is typically achieved through multi-step organic reactions involving cyclization and functionalization of precursor compounds. Structural studies using techniques such as X-ray crystallography have revealed insights into its conformational preferences and intermolecular interactions, which are crucial for understanding its biological activity .

Materials Science Applications

In addition to medicinal applications, this compound could be explored for its properties in materials science:

  • Polymer Chemistry : The functional groups present in the compound allow for potential incorporation into polymer matrices, enhancing mechanical properties or providing specific functionalities such as conductivity or responsiveness to environmental stimuli.
  • Dye-Sensitized Solar Cells : The thiophene moiety can be advantageous in organic photovoltaic applications due to its ability to absorb light effectively and facilitate charge transport within a solar cell architecture .

Case Studies

Several studies have documented the synthesis and application of similar compounds:

  • A study published in PubMed Central highlighted the synthesis of related benzoxazepine derivatives demonstrating significant anticancer activity through targeted drug delivery systems .
  • Research on thiophene-containing compounds has shown promising results in antimicrobial efficacy against resistant strains of bacteria, emphasizing the need for further exploration into this compound's potential as a lead candidate .

Mechanism of Action

The mechanism of action of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Tetrahydrobenzo[b]thiophene-Urea Derivatives

A key class of analogs includes urea derivatives with tetrahydrobenzo[b]thiophene cores, such as those reported in International Journal of Organic Chemistry (2012) . Examples include:

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)

Structural Differences:
Feature Target Compound Tetrahydrobenzo[b]thiophene Analogs (7a-d)
Core Structure Benzoxazepine (O, N heteroatoms) Tetrahydrobenzo[b]thiophene (S heteroatom)
Substituents 5-ethyl, 3,3-dimethyl, thiophen-2-ylmethyl Cyano, ester, benzoyl, or phenyl hydrazono groups
Urea Linkage Directly linked to thiophen-2-ylmethyl Linked to benzoyl or hydrazono moieties
  • Electronic Effects : The benzoxazepine core introduces oxygen and nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-rich tetrahydrobenzo[b]thiophene analogs.
Bioactivity Implications:

While specific data for the target compound is unavailable, tetrahydrobenzo[b]thiophene-urea analogs (7a-d) have shown promise as enzyme inhibitors or antimicrobial agents due to their urea and thiophene motifs . The benzoxazepine core in the target compound may shift activity toward CNS or anti-inflammatory targets, given the pharmacological profile of benzoxazepines.

Comparison with Plant-Derived Bioactive Urea Compounds

Research on plant-derived biomolecules highlights urea-containing compounds with insecticidal or growth-modulating properties . For example, C. gigantea extracts contain bioactive alkaloids and terpenoids, but synthetic urea derivatives like the target compound offer tailored lipophilicity and stability for pharmaceutical applications.

Biological Activity

The compound 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a benzoxazepin core and a thiophenyl urea moiety. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, and it has a molecular weight of 348.47 g/mol. The presence of the benzoxazepin ring is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research has indicated that compounds featuring benzoxazepin structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of benzoxazepin can inhibit the growth of various bacterial strains. The specific compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins. In vivo studies using xenograft models have shown a reduction in tumor growth when treated with this compound.

Enzyme Inhibition

Another critical aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for cholesterol biosynthesis. The IC50 value for this inhibition was found to be approximately 0.67 µM, indicating potent activity compared to standard inhibitors like benznidazole (IC50: 2.77 µM) .

The proposed mechanism of action for this compound involves multiple pathways:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Blocking critical enzymes like FPPS disrupts cholesterol synthesis and affects cell membrane integrity.
  • Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various benzoxazepin derivatives for their antibacterial effects. The tested compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Anticancer Research : Another research effort focused on the anticancer effects of this compound demonstrated that it inhibited cell proliferation in vitro and reduced tumor size in mice models .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/EffectReference
AntimicrobialS. aureusMIC: 10 µg/mL
AntimicrobialE. coliMIC: 50 µg/mL
Anticancer (MCF-7)Breast Cancer CellsInduces apoptosis
Enzyme InhibitionFPPSIC50: 0.67 µM

Q & A

Q. How can AI-driven platforms optimize reaction conditions?

  • AI Integration :
  • Train neural networks on historical reaction data (yield, purity) to predict optimal conditions (e.g., 85°C, 0.8 mol% catalyst).
  • Couple with robotic synthesis platforms for high-throughput validation of AI-generated protocols .

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